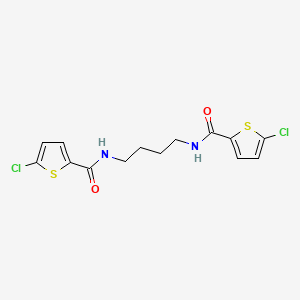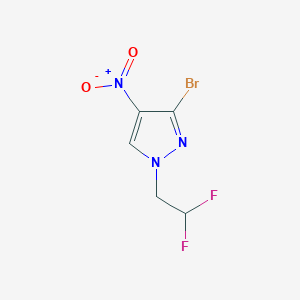![molecular formula C13H12BrClN4OS B14922631 N-(2-bromophenyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B14922631.png)
N-(2-bromophenyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-N’-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N’-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]thiourea typically involves the reaction of 2-bromophenyl isothiocyanate with 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-N’-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N’-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]thiourea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and pyrazole moieties can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]thiourea
- N-(2-chlorophenyl)-N’-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]thiourea
- N-(2-bromophenyl)-N’-[(4-methyl-1H-pyrazol-5-yl)carbonyl]thiourea
Uniqueness
N-(2-bromophenyl)-N’-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]thiourea is unique due to the presence of both bromophenyl and chloroethylpyrazole moieties. These structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12BrClN4OS |
|---|---|
Molecular Weight |
387.68 g/mol |
IUPAC Name |
N-[(2-bromophenyl)carbamothioyl]-4-chloro-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12BrClN4OS/c1-2-19-11(9(15)7-16-19)12(20)18-13(21)17-10-6-4-3-5-8(10)14/h3-7H,2H2,1H3,(H2,17,18,20,21) |
InChI Key |
QIZJEVWEWASDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC=CC=C2Br |
solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-(difluoromethoxy)-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B14922550.png)
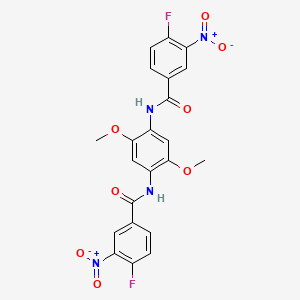
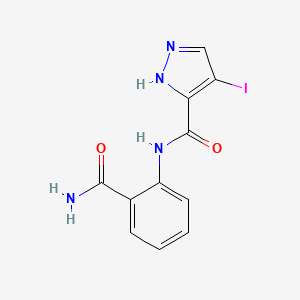

![4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B14922563.png)
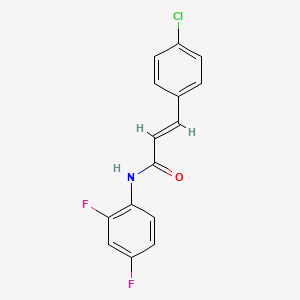
![N-(4-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14922572.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[2-(2-methylphenyl)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14922575.png)
![3-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B14922577.png)
![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14922590.png)
![5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B14922598.png)
![(4Z)-2-(4-bromophenyl)-5-methyl-4-({[4-(piperidin-1-ylcarbonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14922604.png)
